molecular formula C12H9NO B184396 5-Phenylnicotinaldehyde CAS No. 113118-84-6

5-Phenylnicotinaldehyde

Cat. No.: B184396
CAS No.: 113118-84-6
M. Wt: 183.21 g/mol
InChI Key: ACFVOZGSDCHVGJ-UHFFFAOYSA-N
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Description

5-Phenylnicotinaldehyde is an organic compound that belongs to the class of pyridine carboxaldehydes. It is characterized by a phenyl group attached to the fifth position of the nicotinaldehyde structure. This compound is a yellow crystalline solid with a molecular formula of C₁₂H₉NO and a molecular weight of 183.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylnicotinaldehyde typically involves the reaction of nicotinaldehyde with a phenylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with nicotinaldehyde to form the desired product. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran, and the temperature is maintained at around 0°C to 5°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Phenylnicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions, where nucleophiles like amines or hydrazines can react to form imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products Formed

    Oxidation: 5-Phenylnicotinic acid.

    Reduction: 5-Phenylnicotinyl alcohol.

    Substitution: this compound imine or hydrazone derivatives.

Scientific Research Applications

5-Phenylnicotinaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the manufacture of specialty chemicals and as a precursor in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Phenylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: Lacks the phenyl group, making it less hydrophobic and less reactive in certain substitution reactions.

    Isonicotinaldehyde: Has the aldehyde group at the fourth position, leading to different reactivity and applications.

    Picolinaldehyde: Has the aldehyde group at the second position, resulting in distinct chemical behavior and uses.

Uniqueness

5-Phenylnicotinaldehyde is unique due to the presence of the phenyl group, which enhances its hydrophobicity and reactivity in nucleophilic substitution reactions. This structural feature also contributes to its versatility in various scientific and industrial applications .

Properties

IUPAC Name

5-phenylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-6-12(8-13-7-10)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFVOZGSDCHVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573579
Record name 5-Phenylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113118-84-6
Record name 5-Phenyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113118-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of commercially available 5-bromonicotinaldehyde (5.070 g; 26.43 mmol), phenylboronic acid (4.934 g; 39.65 mmol), and Pd(PPh3)4 (1.527 g; 1.32 mmol) in toluene (65 ml) and aq. 2 M Na2CO3 (59 ml) was heated to reflux, under nitrogen, for 2.5 h. After cooling to rt, water and AcOEt were added. The separated aq. layer was further extracted with AcOEt. The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=1/1) afforded 5-phenylnicotinaldehyde as a yellow oil. LC-MS (conditions A): tR=0.61 min.; [M+H]+: 184.48 g/mol.
Quantity
5.07 g
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reactant
Reaction Step One
Quantity
4.934 g
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59 mL
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65 mL
Type
solvent
Reaction Step One
Quantity
1.527 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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